molecular formula C22H38CuO4 B079674 Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)copper CAS No. 14040-05-2

Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)copper

Cat. No. B079674
CAS RN: 14040-05-2
M. Wt: 432.1 g/mol
InChI Key: LJNKLCWPWAPYME-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Cu(thd)_2 has been explored in various studies. For instance, it has been used as a catalyst in the N-arylation of aliphatic, aromatic, and heteroaromatic amines, demonstrating its efficiency under mild conditions and its tolerance to a variety of functionalized amines and aryl halides (Nandurkar, Bhanushali, Bhor, & Bhanage, 2007). Additionally, it catalyzed the synthesis of N-substituted ferrocenes, illustrating its versatility in facilitating different chemical transformations (Purecha, Nandurkar, Bhanage, & Nagarkar, 2008).

Molecular Structure Analysis

The molecular structure of Cu(thd)_2 has been extensively studied. A notable aspect of its structure is its conformational features and molecular stability, as analyzed through methods like density functional theory and spectroscopic techniques (Vakili, Tayyari, & Afzali, 2015). Additionally, the electronic structure of metal-organic copper spin-1/2 molecules, including Cu(thd)_2, has been investigated, providing insights into its magnetic properties and potential applications in electronic devices (Wisbey et al., 2007).

Chemical Reactions and Properties

Cu(thd)_2 exhibits a range of chemical reactions and properties. It has been used in various catalytic reactions, including the arylation of heterocycles (Nandurkar, Bhanushali, Bhor, & Bhanage, 2008) and the coupling of sodium azide with aryl iodides/boronic acids (Lanke & Bhanage, 2014). These studies demonstrate its efficiency and stability as a catalyst in various organic transformations.

Physical Properties Analysis

The physical properties of Cu(thd)_2 have been explored in terms of its solubility and application in supercritical fluid deposition of copper. The solubility in supercritical CO2 and its dependence on CO2 density have been studied, providing insights into its applications in advanced material synthesis (Momose et al., 2015).

Chemical Properties Analysis

The chemical properties of Cu(thd)_2, particularly its catalytic capabilities, have been a focus of research. Its application in cross-coupling reactions such as Suzuki, Heck, Sonogashira, and cyanation reactions has been reported, highlighting its versatility and efficiency in facilitating diverse chemical processes (Nandurkar & Bhanage, 2008).

Scientific Research Applications

  • Catalysis in Arylation Reactions : It acts as an efficient catalyst for N-arylation of aliphatic, aromatic, and heteroaromatic amines, enabling good to excellent yields under mild conditions (Nandurkar et al., 2007).

  • Study of Crystal Structures : Its crystal structure has been extensively studied, providing insights into molecular stacking and temperature-dependent configurations (Sans-Lenain & Gleizes, 1993).

  • Electronic Structure Analysis : This compound has been used to study the electronic structure of copper spin-1/2 systems and molecular orbitals (Wisbey et al., 2007).

  • In Metalorganic Chemical Vapor Deposition (MOCVD) : It's used in the deposition of ZnO films, demonstrating its utility in creating highly-oriented films and examining surface carbon reduction (Saraf et al., 2007).

  • Generation of Acyl Radicals : The compound facilitates the generation of acyl radicals from chromium(0) complexes, which react with electron-deficient olefins (Sakurai & Narasaka, 1994).

  • In Carbonylative Coupling Reactions : It has been used as a catalyst in carbonylative Sonogashira coupling reactions of alkynes with iodoaryls, providing an alternative to toxic and expensive catalytic systems (Tambade et al., 2008).

  • Vapor Pressure and Kinetic Studies : Its vapor pressure, kinetics, and enthalpy of sublimation have been explored, which is crucial for understanding its volatility and stability (Johnson et al., 2009).

  • Photofragmentation and Nanoparticle Formation : Studies have explored its photofragmentation pathways and photodeposition, leading to the formation of copper nanoparticles and atoms (Rutkowski & Zink, 2009).

  • Solubility in Supercritical Fluids : Its solubility in supercritical CO2 and mixed systems has been measured, providing data for applications in supercritical fluid deposition of Cu (Momose et al., 2015).

  • Synthesis of N-Substituted Ferrocenes : It has been used as a catalyst for the synthesis of a wide variety of N-substituted ferrocenes (Purecha et al., 2008).

Safety And Hazards

The compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It may cause respiratory irritation . Safety measures include avoiding contact with eyes, skin, and clothing, and wearing protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

copper;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C11H20O2.Cu/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*7,12H,1-6H3;/q;;+2/p-2/b2*8-7-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCIKJQZFNVXWPF-ATMONBRVSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38CuO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)copper(II)

CAS RN

14040-05-2
Record name Copper bis(2,2,6,6-tetramethyl-3,5-heptanedionate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
WS Rees Jr, MW Carris, GS Girolami… - Inorganic …, 1996 - Wiley Online Library
Number of citations: 3 onlinelibrary.wiley.com

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